Methyl 3-(2-ethoxy-2-oxoethylamino)-3-oxopropanoate
CAS No.: 82031-42-3
Cat. No.: VC11681304
Molecular Formula: C8H13NO5
Molecular Weight: 203.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 82031-42-3 |
|---|---|
| Molecular Formula | C8H13NO5 |
| Molecular Weight | 203.19 g/mol |
| IUPAC Name | methyl 3-[(2-ethoxy-2-oxoethyl)amino]-3-oxopropanoate |
| Standard InChI | InChI=1S/C8H13NO5/c1-3-14-8(12)5-9-6(10)4-7(11)13-2/h3-5H2,1-2H3,(H,9,10) |
| Standard InChI Key | RMWOYKCOVKSZRX-UHFFFAOYSA-N |
| SMILES | CCOC(=O)CNC(=O)CC(=O)OC |
| Canonical SMILES | CCOC(=O)CNC(=O)CC(=O)OC |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
Methyl 3-(2-ethoxy-2-oxoethylamino)-3-oxopropanoate features a propanoate backbone with three functional groups:
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A methyl ester at the terminal carboxyl group.
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An amide linkage at the C3 position, substituted with a 2-ethoxy-2-oxoethyl group.
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A keto group adjacent to the amide nitrogen.
This configuration places it within the malonamide family, compounds known for their versatility in organic synthesis and pharmaceutical applications .
Table 1: Comparative Molecular Properties of Methyl and Ethyl Analogs
The ethyl analog’s higher molecular weight and lipophilicity (LogP) stem from its additional ethyl group, suggesting the methyl variant may exhibit slightly enhanced solubility in polar solvents .
Synthesis and Reaction Chemistry
Synthetic Routes
While no direct synthesis protocols for the methyl ester are documented, analogous methods for ethyl derivatives offer a foundational framework:
Amidation of Malonic Acid Derivatives
Ethyl 3-(methylamino)-3-oxopropanoate (CAS 71510-95-7) is synthesized via sodium hydride-mediated condensation of ethyl N-methylamidomalonate with aldehydes in isopropyl alcohol, yielding up to 82% under optimized conditions . Adapting this method for methyl esters would require substituting ethyl malonamide precursors with methyl equivalents.
Catalytic Asymmetric Synthesis
Recent advances employ organocatalysts like (2S)-2-{diphenyl[(trimethylsilyl)oxy]methyl}pyrrolidine in trifluoroethanol to achieve enantioselective piperidine adducts from amidomalonates and unsaturated aldehydes . This strategy could potentially generate chiral derivatives of the target compound.
Physicochemical and Pharmacokinetic Properties
Solubility and Stability
Data from ethyl analogs suggest:
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Solubility: Ethyl variants exhibit high solubility in polar aprotic solvents (e.g., dimethyl sulfoxide) and moderate solubility in water (~62.5 mg/mL) . The methyl analog’s solubility is predicted to be slightly higher due to reduced steric hindrance.
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Stability: Malonamide derivatives generally degrade under strong acidic/basic conditions, with hydrolysis of the ester and amide bonds being primary degradation pathways .
Pharmacokinetic Profiling
Computational models for ethyl 3-(methylamino)-3-oxopropanoate predict:
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GI Absorption: High intestinal absorption (Bioavailability Score: 0.55) .
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BBB Permeation: Low blood-brain barrier penetration (LogKp: -7.24 cm/s) .
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CYP Inhibition: No significant inhibition of major cytochrome P450 isoforms .
These properties position methyl/ethyl malonamides as candidates for peripheral-acting therapeutics.
Industrial and Pharmaceutical Applications
Pharmaceutical Intermediates
Ethyl 3-(methylamino)-3-oxopropanoate serves as a precursor to antipsychotic agents like (+)-trans-3-ethoxycarbonyl-4-(4'-fluorophenyl)-N-methylpiperidin-2,6-dione, synthesized via aldol condensation with p-fluorobenzaldehyde (80–90% yield) . The methyl analog could streamline similar syntheses by reducing steric bulk.
Agrochemical Development
Malonamide derivatives are explored as herbicides and fungicides due to their ability to inhibit acetyl-CoA carboxylase. The ethoxy group in methyl 3-(2-ethoxy-2-oxoethylamino)-3-oxopropanoate may enhance lipid membrane permeability, improving foliar uptake .
Future Research Directions
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Synthetic Optimization: Developing methyl-selective catalysts to avoid transesterification side reactions.
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Biological Screening: Evaluating the methyl analog’s activity against neurological and metabolic targets.
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Green Chemistry: Exploring biocatalytic routes using esterases or lipases for sustainable production.
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